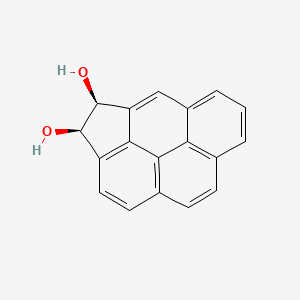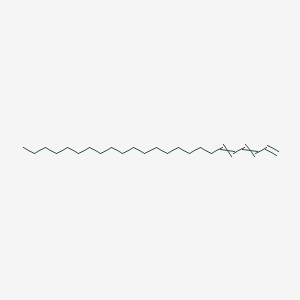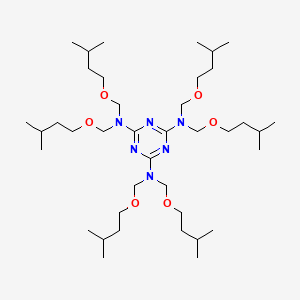
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is a derivative of the s-triazine family, which is known for its six-membered heterocyclic aromatic ring containing three nitrogen atoms. This compound is characterized by the presence of six isopentyloxymethyl groups attached to the triazine core, making it a unique and versatile molecule in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. The process can also include the condensation of cyanoguanidine with the corresponding nitrile . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired triazine derivative .
Industrial Production Methods
Industrial production of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of electron-deficient carbon atoms in the triazine ring.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- include alkyl halides, amines, and metal catalysts. The reactions typically occur under mild to moderate temperatures and may require solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its anticancer properties and its ability to modulate biological targets.
Industry: Utilized in the production of dyes, lubricants, and analytical reagents.
Mechanism of Action
The mechanism of action of s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Cyanuric Acid:
Uniqueness
s-Triazine-1,3,5-triamine, hexakis(isopentyloxymethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields, including medicinal chemistry and materials science .
Properties
CAS No. |
73953-86-3 |
|---|---|
Molecular Formula |
C39H78N6O6 |
Molecular Weight |
727.1 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-N,6-N-hexakis(3-methylbutoxymethyl)-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C39H78N6O6/c1-31(2)13-19-46-25-43(26-47-20-14-32(3)4)37-40-38(44(27-48-21-15-33(5)6)28-49-22-16-34(7)8)42-39(41-37)45(29-50-23-17-35(9)10)30-51-24-18-36(11)12/h31-36H,13-30H2,1-12H3 |
InChI Key |
LDJFRDXYWQVYEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOCN(COCCC(C)C)C1=NC(=NC(=N1)N(COCCC(C)C)COCCC(C)C)N(COCCC(C)C)COCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


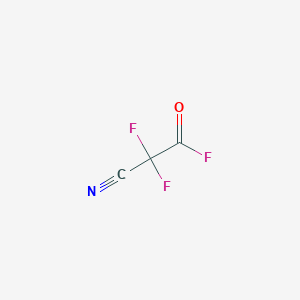
![3-(2-Chlorophenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14453039.png)

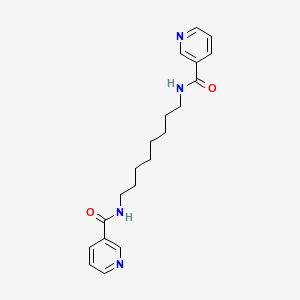
![2-Propanol, 1-[2,3-bis(oxiranylmethoxy)propoxy]-3-(oxiranylmethoxy)-](/img/structure/B14453044.png)
![8-Oxabicyclo[3.2.1]octane, 6-(1-methylethenyl)-](/img/structure/B14453048.png)
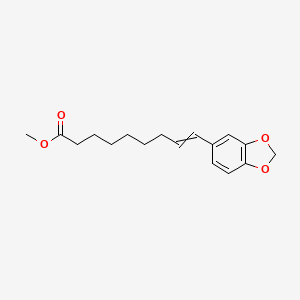

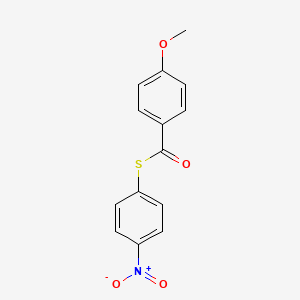
![6-Chloro-9-methyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14453074.png)

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)
